molecular formula C21H18ClF2N3OS B2669705 2-((2-chloro-4-fluorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1112399-50-4

2-((2-chloro-4-fluorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B2669705
CAS No.: 1112399-50-4
M. Wt: 433.9
InChI Key: DQKGXUIHCJWLOW-UHFFFAOYSA-N
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Description

2-((2-Chloro-4-fluorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a synthetic small molecule belonging to the tetrahydropyrido[4,3-d]pyrimidine chemical class, a scaffold recognized for its potential in medicinal chemistry research . While the specific biological profile of this compound is under investigation, its core structure is closely related to analogs that have demonstrated significant activity as inhibitors of human Topoisomerase II (topoII), a well-validated target in cancer research . Compounds sharing this heterocyclic framework are being explored for their antiproliferative properties against various human cancer cell lines . Furthermore, the pyrido[4,3-d]pyrimidine backbone is also a subject of interest in other high-profile research areas, including the development of inhibitors for challenging targets like KRAS-G12D . The structure of this particular molecule, which features a (2-chloro-4-fluorobenzyl)thio moiety at the 2-position and a (4-fluorobenzyl) group at the 6-position of the tetrahydropyridopyrimidine core, suggests it is a valuable chemical tool for structure-activity relationship (SAR) studies. Researchers can use this compound to probe the role of substituent effects on potency and selectivity, contributing to the optimization of novel therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-6-[(4-fluorophenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF2N3OS/c22-18-9-16(24)6-3-14(18)12-29-21-25-19-7-8-27(11-17(19)20(28)26-21)10-13-1-4-15(23)5-2-13/h1-6,9H,7-8,10-12H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKGXUIHCJWLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC3=C(C=C(C=C3)F)Cl)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-chloro-4-fluorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one belongs to a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Tetrahydropyrido[4,3-d]pyrimidine core : This bicyclic structure is known for its role in various pharmacological activities.
  • Chloro and fluoro substituents : The presence of halogen atoms like chlorine and fluorine can enhance lipophilicity and improve binding affinity to biological targets.

Molecular Formula

  • Molecular Formula : C19H19ClF2N2OS
  • Molecular Weight : 392.88 g/mol

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, thieno[2,3-d]pyrimidines have been reported to inhibit various kinases involved in cancer progression:

  • FLT3 Inhibition : Compounds derived from the thieno[2,3-d]pyrimidine scaffold have shown promising results against FLT3 (FMS-like tyrosine kinase 3), a target in acute myeloid leukemia. For example, structural modifications at the 6-position of related compounds have yielded derivatives with IC50 values in the nanomolar range against FLT3 .

Antimicrobial Activity

The antimicrobial potential of similar compounds has been documented extensively. The tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one derivatives demonstrate broad-spectrum activity against various bacterial strains. For instance:

  • In vitro Studies : Several derivatives have shown activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 1 to 10 µg/mL .

Anti-inflammatory Effects

Compounds within this chemical class have been evaluated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2:

  • Cell Line Studies : In vitro assays using human cell lines have demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment with related compounds .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The following synthetic route has been proposed:

  • Formation of the Pyrimidine Core : Utilizing cyclization reactions involving appropriate thiols and amines.
  • Substitution Reactions : Introducing chloro and fluoro substituents through electrophilic aromatic substitution or nucleophilic substitutions.

Structure-Activity Relationship (SAR)

The biological activity is often correlated with specific structural features:

  • Substituent Positioning : The position of halogen atoms significantly affects binding affinity and selectivity towards targets.
  • Functional Group Variations : Variations in functional groups can lead to enhanced potency or altered selectivity profiles.

Case Study 1: Inhibition of FLT3 Kinase

A study evaluated several thieno[2,3-d]pyrimidine derivatives for their ability to inhibit FLT3 kinase. The most potent compound exhibited an IC50 value of 0.065 µM against FLT3, suggesting strong potential for therapeutic application in leukemia treatment .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the benzyl position improved antibacterial activity significantly .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Position 2 Substituent Position 6 Substituent Core Saturation Molecular Weight (g/mol) Key Features
Target Compound (2-Chloro-4-fluorobenzyl)thio 4-Fluorobenzyl 5,6,7,8-Tetrahydro Not reported Thioether linkage; dual fluorinated benzyl groups
6-(3-Fluorobenzoyl)-2-[2-(trifluoromethyl)benzyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one 2-(Trifluoromethyl)benzyl 3-Fluorobenzoyl 5,6,7,8-Tetrahydro Not reported Benzoyl group (electron-deficient); trifluoromethyl enhances lipophilicity
6-(4-Fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one Thioxo (S=O) 4-Fluorobenzyl 2,3,5,6,7,8-Hexahydro 291.34 Thioxo group increases polarity; higher saturation reduces ring rigidity
4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one N/A Hydroxy/Trifluoromethyl/Thienyl 3,4,5,6-Tetrahydro Not reported Trifluoromethyl and thienyl groups; distinct pyrimidinone substitution

Key Observations:

  • Substituent Diversity : The target compound’s thioether group at position 2 contrasts with the thioxo group in ’s analog, which may reduce metabolic oxidation susceptibility .
  • Fluorination Patterns: Dual fluorinated benzyl groups (target compound) vs. mono-fluorinated benzoyl () suggest differences in electronic and steric profiles.

Physicochemical Properties

  • Lipophilicity : The target compound’s chloro and fluoro substituents likely enhance lipophilicity (logP ~3–4 estimated) compared to ’s thioxo derivative, which may exhibit higher polarity.

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